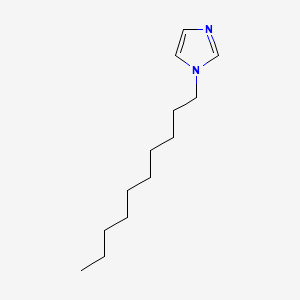
1-デシル-1H-イミダゾール
概要
説明
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-Decyl-1H-imidazole, involves various strategies aimed at introducing different substituents to the imidazole ring. Common methods include the cyclization of diketones with ammonia or ammonium salts to form the imidazole core, followed by alkylation to introduce the decyl chain. Another approach involves the coupling of chalcones and benzylamines in the presence of copper (II) triflate and iodine, which allows for the formation of trisubstituted imidazoles through an unusual C–C bond cleavage of chalcones and benzylamines, potentially applicable to synthesizing 1-Decyl-1H-imidazole derivatives (Salfeena et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-Decyl-1H-imidazole and its derivatives is characterized by the imidazole ring and the decyl side chain. The imidazole ring's electronic and structural properties significantly influence the compound's reactivity and interactions. The length and flexibility of the decyl chain can affect the compound's physical properties, such as solubility and phase behavior, which are crucial for its applications in various fields.
Chemical Reactions and Properties
Imidazole derivatives undergo a range of chemical reactions, including N-alkylation, C-arylation, and the formation of coordination compounds with metals. The regioselectivity of these reactions can be influenced by the nature of the substituents on the imidazole ring and the reaction conditions. For example, palladium-catalyzed direct arylation allows for the selective introduction of aryl groups to the imidazole ring, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Bellina et al., 2005).
科学的研究の応用
医薬品
1-デシルイミダゾールは、生物活性イミダゾールとの構造的類似性から、医薬品業界で重要な役割を果たしています。 それは、抗真菌剤、抗菌剤、および抗癌剤などの幅広い治療効果を示すさまざまな薬物の合成に使用されています {svg_1}。この化合物は、より複雑なイミダゾール誘導体の形成における前駆体として作用できるため、医薬品開発において非常に価値があります。
農薬
農薬分野では、1-デシルイミダゾール誘導体は、殺虫剤と殺菌剤の製造に使用されています {svg_2}。これらの化合物は、さまざまな植物病原菌や害虫を効果的に防除することにより、作物を保護し、農業生産性と食料安全保障に貢献しています。
有機合成
この化合物は、特にN-ヘテロ環状カルベン(NHC)の形成において、有機合成において重要な役割を果たしています {svg_3}。NHCは、複雑な有機分子の合成において重要なカップリング反応を含む、多数の化学反応における触媒として使用されています。
材料科学
1-デシルイミダゾールは、特に機能性材料の開発において、材料科学で用途を見出しています {svg_4}。これらの材料は、電子機器、フォトニクス、ナノテクノロジーなど、さまざまなハイテクアプリケーションに適したユニークな特性を持っています。
イオン液体
この化合物は、イオン液体の合成にも使用されています {svg_5}。イオン液体は、室温で液体の状態にある塩であり、優れた溶媒特性で知られています。それらは、化学合成から電気化学および分離技術に至るまで、さまざまなプロセスで使用されています。
触媒
触媒において、1-デシルイミダゾール誘導触媒は、化学反応の効率を高めるために使用されています {svg_6}。これらの触媒は、より持続可能で環境に優しい化学プロセスに貢献するため、グリーンケミストリーにおいて特に重要です。
Safety and Hazards
作用機序
Target of Action
1-Decyl-1H-imidazole, also known as 1-decylimidazole, is an organic compound . .
Mode of Action
Imidazole compounds are known to interact with various biological targets
Biochemical Pathways
Imidazole, the core structure of 1-Decyl-1H-imidazole, is a key component in several biochemical pathways, including the biosynthesis of histidine and purines . .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at 2-8°c .
特性
IUPAC Name |
1-decylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPIOVUNFZBCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187176 | |
| Record name | N-Decylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33529-02-1 | |
| Record name | 1-Decylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33529-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Decylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-decyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-decylimidazole highlighted in the research?
A1: The research primarily focuses on 1-decylimidazole's role as a carrier molecule in polymer inclusion membranes (PIMs) for the selective separation and extraction of heavy metal ions from aqueous solutions. [, , ] This has potential applications in wastewater treatment and metal recovery. []
Q2: How does the structure of 1-decylimidazole contribute to its ability to bind and transport metal ions?
A2: 1-Decylimidazole possesses an imidazole ring with a nitrogen atom that can donate electrons to form coordination complexes with metal ions. [, ] The long alkyl chain (decyl) enhances its hydrophobic character, facilitating its incorporation into the polymer membrane and influencing the transport properties. []
Q3: Which metal ions have been shown to interact with 1-decylimidazole, and what factors influence the selectivity of this interaction?
A3: Studies have demonstrated the interaction of 1-decylimidazole with various heavy metal ions, including zinc(II), cobalt(II), nickel(II), cadmium(II), and lead(II). [, , ] The selectivity of metal ion extraction is influenced by factors such as:
- The concentration of chloride anions in the solution. [] For instance, zinc(II) extraction is most efficient at a chloride concentration of 2M. []
- The specific alkyl substituent on the imidazole ring. Different alkyl chains affect the hydrophobicity of the carrier and the initial flux of metal ion transport. []
- The stability constants of the metal-1-decylimidazole complexes. These constants vary for different metals, influencing the extraction preference. []
Q4: Has the performance of 1-decylimidazole in PIMs been characterized using any imaging techniques?
A4: Yes, Atomic Force Microscopy (AFM) has been utilized to characterize the surface morphology and properties of PIMs incorporating 1-decylimidazole. [, ] This provides insights into the membrane structure and its influence on metal ion transport.
Q5: Beyond metal extraction, are there other applications of 1-decylimidazole mentioned in the research?
A5: Yes, one study investigated the potential of 1-decylimidazole as an inhibitor of a specific enzyme in rat liver microsomes. [] This enzyme, responsible for converting fluorenone oxime to phenanthridinone, was found to be competitively inhibited by 1-decylimidazole. []
Q6: Is there any information available about the stability of 1-decylimidazole in the context of its applications?
A6: While the provided research doesn't delve deep into the stability of 1-decylimidazole itself, one study does examine the thermal stability of PIMs doped with 1-decylimidazole. [] This is important for understanding the membrane's performance under different operating conditions.
Q7: What are the potential environmental benefits and concerns associated with using 1-decylimidazole for metal extraction?
A7: The use of 1-decylimidazole in PIMs for metal extraction offers potential environmental benefits by enabling:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)

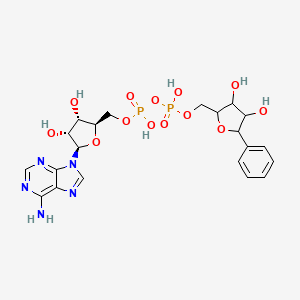
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
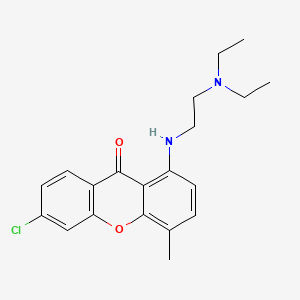
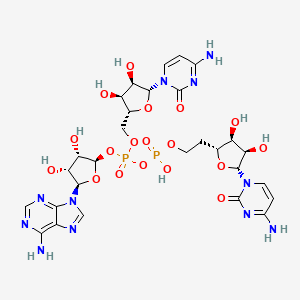
![n-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-n-methylacetamide](/img/structure/B1197645.png)

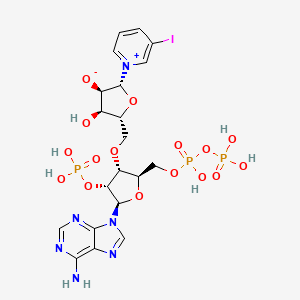

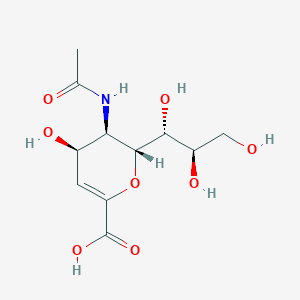
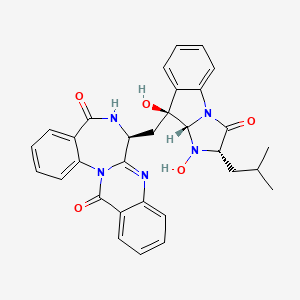
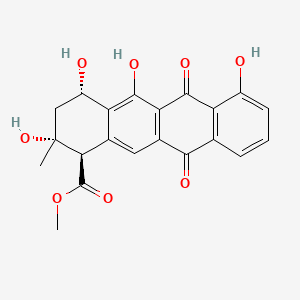
![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)